

Application Notes and Protocols for CART(55-102) in Rodent Anxiety Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CART(55-102)(rat)

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These application notes provide a comprehensive guide to designing and conducting experiments investigating the anxiogenic effects of the cocaine- and amphetamine-regulated transcript peptide fragment, CART(55-102), in rat models of anxiety. Detailed protocols for behavioral assays and intracerebroventricular injections are included, along with summarized quantitative data and visualizations of experimental workflows and associated signaling pathways.

Introduction

Cocaine- and amphetamine-regulated transcript (CART) peptides are neuropeptides involved in a variety of physiological processes, including feeding, reward, and stress. The active fragment, CART(55-102), has been shown to produce anxiety-like (anxiogenic) effects when administered centrally in rodents.^[1] These effects are thought to be mediated, in part, through interactions with the corticotropin-releasing factor (CRF) and serotonergic (5-HT) systems.^{[2][3][4][5]} This document outlines standardized protocols for assessing these anxiogenic effects in rats using common behavioral paradigms.

Data Presentation

The following tables summarize quantitative data from representative studies on the effects of CART(55-102) administration in various anxiety models.

Table 1: Effects of Intra-Ventral Tegmental Area (VTA) Injection of CART(55-102) on Locomotor Activity in Rats

Dose of CART(55-102) (μg/side)	Total Distance Traveled (arbitrary units, mean ± SEM)	Reference
Saline (Vehicle)	~1000	[6]
0.04	~1200	[6]
0.2	~1800	[6]
0.6	~2500	[6]
1.0	~3500	[6]
2.5	~4000	[6]
*Indicates a significant difference from the saline-treated group.		

Table 2: Effects of Intraperitoneal (IP) Injection of CART(55-102) on Cocaine-Induced Locomotion in Rats

Dose of CART(55-102) (µg/kg)	Treatment	Distance Traveled (arbitrary units, mean ± SEM)	Reference
0 (Vehicle)	Saline	~500	[7]
0 (Vehicle)	Cocaine (10 mg/kg)	~3000	[7]
10	Cocaine (10 mg/kg)	~1500#	[7]
25	Cocaine (10 mg/kg)	~1200#	[7]
50	Cocaine (10 mg/kg)	~2000	[7]
100	Cocaine (10 mg/kg)	~2500	[7]

Indicates a significant difference from the saline + saline group.

#Indicates a significant attenuation of the cocaine-induced effect.

Table 3: Effects of Intra-Nucleus Accumbens (NAc) Injection of CART(55-102) on Anxiety-Like Behavior in Rats

Dose of CART(55-102) (μ g/0.5 μ l/side)	Test	Behavioral Measure	Result	Reference
0.5, 1.0, 2.5	Elevated Plus Maze	Time in open arms	No significant difference	[8]
0.5, 1.0, 2.5	Elevated Plus Maze	Entries into open arms	No significant difference	[8]
0.5	Open Field Test	Time in center	Significant increase	[8]
2.5	Open Field Test	Time in center	Effect disappeared	[8]
0.01, 0.5	Light-Dark Box	Time in light side	Increased exploration	[8]

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Cannula Implantation and Injection

This protocol describes the surgical implantation of a guide cannula for ICV drug administration.

Materials:

- Male Wistar or Sprague-Dawley rats (250-300g)
- Stereotaxic apparatus
- Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
- Surgical tools (scalpel, forceps, drills, etc.)
- Stainless steel guide cannula and dummy cannula
- Dental acrylic

- Injection pump and syringe
- CART(55-102) peptide, dissolved in sterile saline or artificial cerebrospinal fluid (aCSF)

Procedure:

- Anesthetize the rat and mount it in the stereotaxic apparatus. Ensure the head is level between bregma and lambda.
- Make a midline incision on the scalp to expose the skull.
- Drill a small hole in the skull above the target injection site. For the lateral ventricle, typical coordinates relative to bregma are: Anteroposterior (AP): -0.8 mm, Mediolateral (ML): ± 1.5 mm, Dorsoventral (DV): -3.5 mm from the skull surface.^{[9][10]} These coordinates may need to be adjusted based on the rat strain and age.
- Lower the guide cannula to the target depth and secure it to the skull using dental acrylic and jeweler's screws.
- Insert a dummy cannula to keep the guide cannula patent.
- Allow the animal to recover for at least one week before behavioral testing.
- For injection, gently restrain the animal, remove the dummy cannula, and insert the injection cannula connected to the infusion pump.
- Infuse CART(55-102) solution (e.g., 0.5 - 2.5 μg in a volume of 1-5 μl) at a slow rate (e.g., 0.5 $\mu\text{l}/\text{min}$).^[8]
- Leave the injector in place for an additional minute to allow for diffusion before replacing the dummy cannula.

Protocol 2: Elevated Plus Maze (EPM) Test

The EPM is used to assess anxiety-like behavior based on the rodent's natural aversion to open and elevated spaces.^{[11][12]}

Apparatus:

- A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor (typically 50-70 cm).
- For rats, arms are typically 50 cm long and 10 cm wide.

Procedure:

- Habituate the rat to the testing room for at least 30-60 minutes before the test.[\[12\]](#)
- Administer CART(55-102) or vehicle via the implanted cannula at a predetermined time before the test (e.g., 15 minutes).
- Place the rat in the center of the maze, facing an open arm.[\[13\]](#)
- Allow the rat to explore the maze for a 5-minute session.[\[13\]](#)[\[14\]](#)
- Record the session using a video camera positioned above the maze.
- Analyze the recording for the following parameters:
 - Time spent in the open arms
 - Time spent in the closed arms
 - Number of entries into the open arms
 - Number of entries into the closed arms
- An anxiogenic effect is indicated by a decrease in the time spent and/or the number of entries into the open arms.
- Thoroughly clean the maze with 70% ethanol between trials.[\[12\]](#)

Protocol 3: Light-Dark Box (LDB) Test

The LDB test assesses anxiety-like behavior based on the conflict between the drive to explore a novel environment and the aversion to a brightly lit area.[\[15\]](#)[\[16\]](#)

Apparatus:

- A box divided into a small, dark compartment and a larger, illuminated compartment, with an opening connecting the two.[\[15\]](#)
- For rats, the apparatus is typically larger than for mice. The light intensity in the light compartment should be consistent (e.g., 300-400 lux).[\[17\]](#)

Procedure:

- Habituate the rat to the testing room for at least 30 minutes.[\[18\]](#)
- Administer CART(55-102) or vehicle ICV.
- Place the rat in the dark compartment and allow it to acclimatize for a short period (e.g., 5 seconds).
- Open the door between the compartments and allow the rat to explore freely for a 5-10 minute session.[\[15\]](#)
- Record the session with a video camera.
- Analyze the following parameters:
 - Time spent in the light compartment
 - Time spent in the dark compartment
 - Latency to enter the light compartment
 - Number of transitions between compartments
- An anxiogenic effect is indicated by a decrease in the time spent in the light compartment and fewer transitions.
- Clean the apparatus thoroughly between animals.

Protocol 4: Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[\[17\]](#)[\[19\]](#)

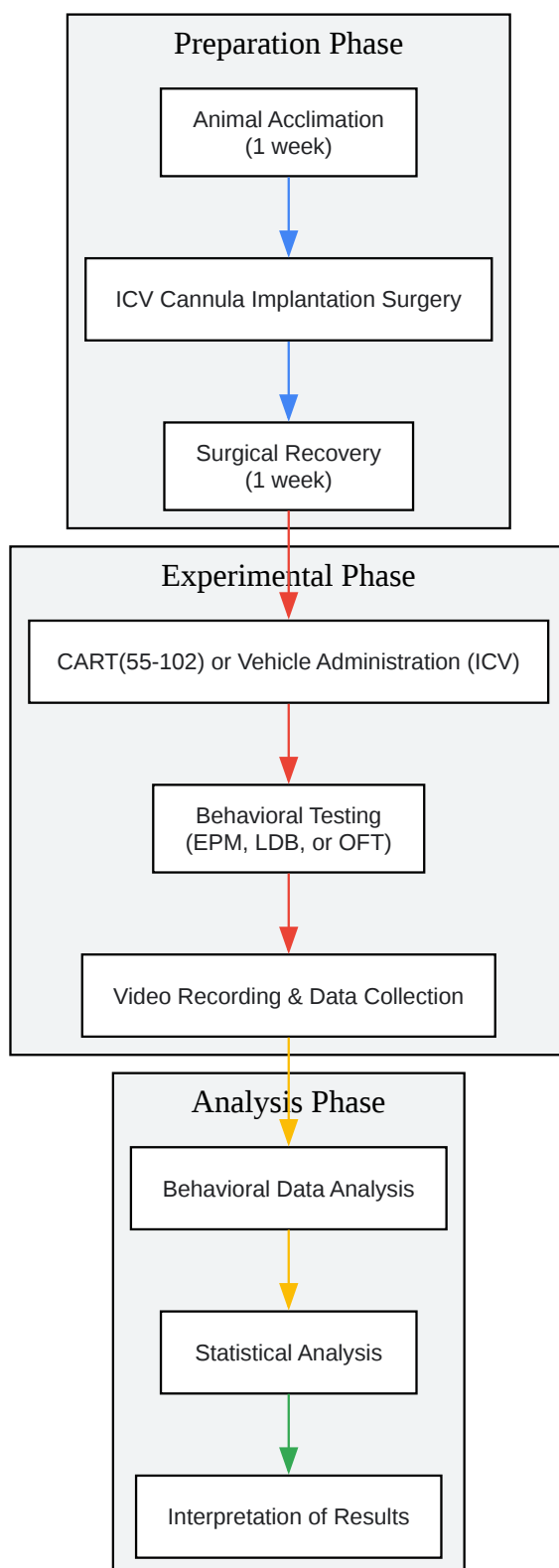
Apparatus:

- A square or circular arena with high walls to prevent escape. For rats, a common size is 100 cm x 100 cm.[\[20\]](#)
- The floor is often divided into a central zone and a peripheral zone.

Procedure:

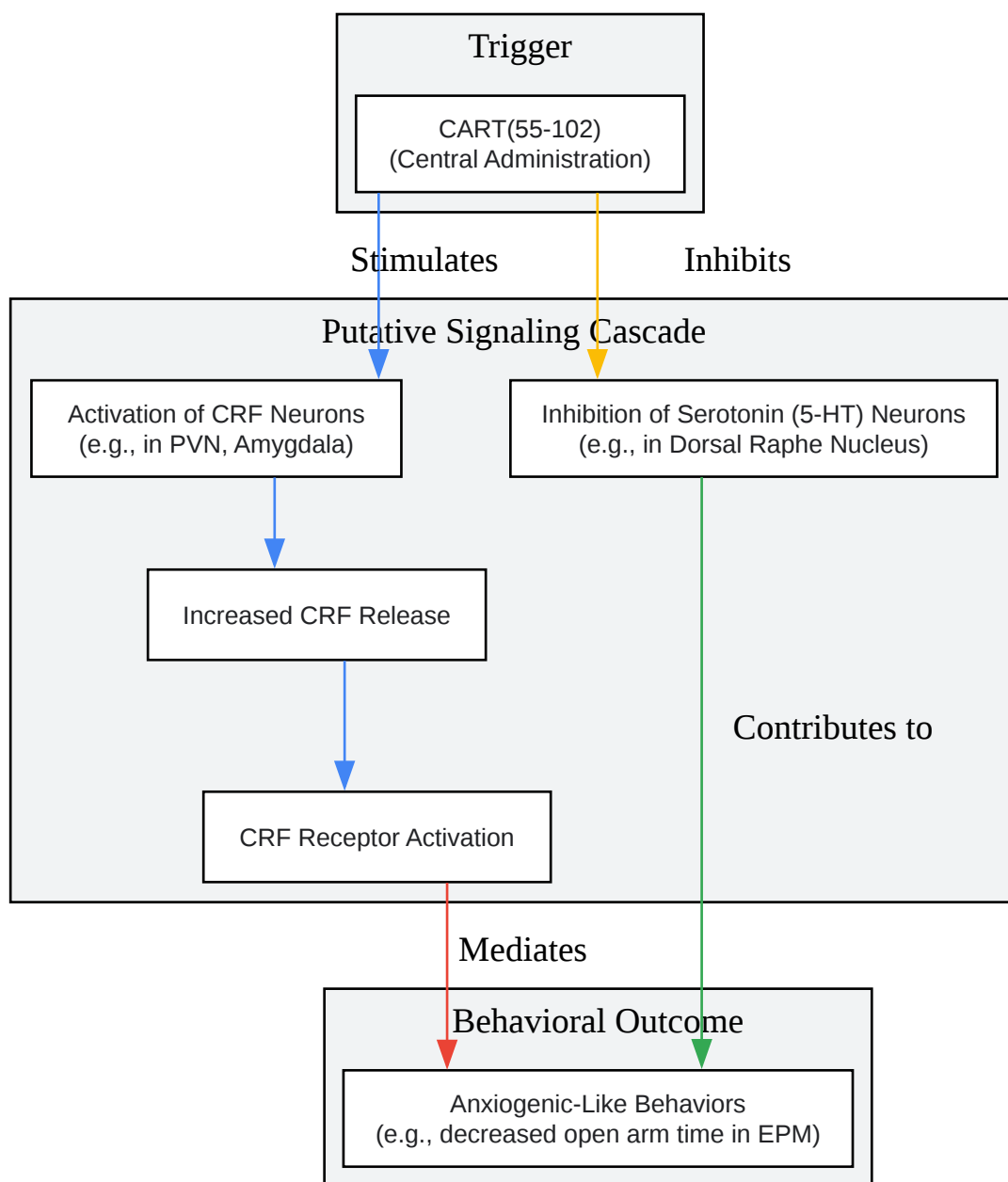
- Habituate the animal to the testing room for at least 30 minutes.[\[21\]](#)
- Administer CART(55-102) or vehicle ICV.
- Gently place the rat in the center of the open field.[\[17\]](#)
- Allow the rat to explore the arena for a predetermined period (e.g., 5-10 minutes).[\[17\]](#)
- Record the session with an overhead video camera.
- Analyze the recording for:
 - Total distance traveled
 - Time spent in the center zone
 - Time spent in the peripheral zone
 - Frequency of entries into the center zone
 - Rearing frequency (a measure of exploratory behavior)
- An anxiogenic effect is indicated by a decrease in the time spent and entries into the center zone, often accompanied by thigmotaxis (wall-hugging).
- Clean the arena between trials.[\[21\]](#)

Visualizations



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Caption: Experimental workflow for investigating CART(55-102) effects on anxiety.



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Caption: Proposed signaling pathway for CART(55-102)-induced anxiety.

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